molecular formula C17H17N3O B7638476 N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide

N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide

Cat. No. B7638476
M. Wt: 279.34 g/mol
InChI Key: NSYRWZKRHKYUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide involves its ability to selectively target cancer cells and induce apoptosis, or programmed cell death. It also works by generating reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. Additionally, this compound has been found to bind to DNA and inhibit its replication, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects, including induction of apoptosis, inhibition of DNA replication, and generation of reactive oxygen species. It has also been found to have low toxicity in normal cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide in lab experiments is its ability to selectively target cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. However, one of the limitations is the need for exposure to light for its photodynamic therapy applications, which may limit its use in certain situations.

Future Directions

There are several future directions for further research on N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide, including exploring its potential as a photosensitizer for photodynamic therapy, investigating its ability to target specific types of cancer cells, and optimizing its synthesis method for increased yield and purity. Additionally, further research can be conducted to understand the mechanism of action of this compound and its potential applications in other fields, such as DNA damage detection and drug delivery systems.
In conclusion, this compound is a chemical compound with significant potential in scientific research, particularly in the field of cancer treatment. Its ability to selectively target cancer cells and induce apoptosis, as well as its low toxicity in normal cells, make it a promising candidate for further exploration. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with 2,3-dimethylpyridine, followed by the coupling reaction with imidazole. The final product is obtained through purification and recrystallization processes.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide has been found to have various applications in scientific research, including as a potential anticancer agent, as a photosensitizer for photodynamic therapy, and as a fluorescent probe for detecting DNA damage.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-6-5-7-15(13(12)2)19-17(21)10-14-11-20-9-4-3-8-16(20)18-14/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYRWZKRHKYUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CN3C=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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